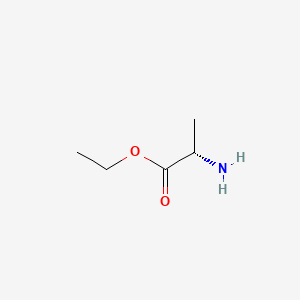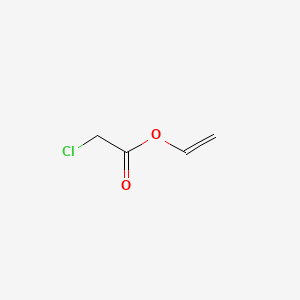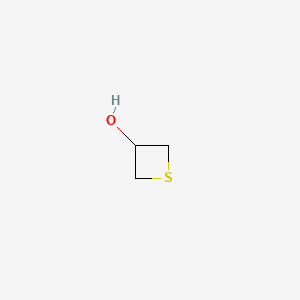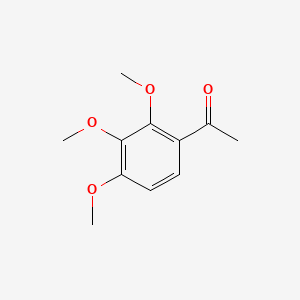
1,2,3,4,6-Pentachloronaphthalene
描述
1,2,3,4,6-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is one of the many congeners of polychlorinated naphthalenes, which are characterized by the presence of multiple chlorine atoms attached to a naphthalene ring. This compound is known for its persistence in the environment and its potential toxicological effects .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,6-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of naphthalene in reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .
化学反应分析
Types of Reactions
1,2,3,4,6-Pentachloronaphthalene undergoes several types of chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Chlorine atoms on the naphthalene ring can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrodechlorination: Hydrogen gas and a palladium or platinum catalyst at elevated temperatures and pressures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Reagents such as sodium hydroxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Hydrodechlorination: Formation of less chlorinated naphthalenes or naphthalene itself.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
科学研究应用
1,2,3,4,6-Pentachloronaphthalene has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of polychlorinated naphthalenes.
Analytical Chemistry: Used as a standard in the development and validation of analytical methods for the detection and quantification of polychlorinated naphthalenes in environmental samples.
作用机制
The mechanism of action of 1,2,3,4,6-pentachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . Additionally, the compound can cause oxidative stress and disrupt cellular signaling pathways, leading to toxic effects .
相似化合物的比较
1,2,3,4,6-Pentachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
1,2,3,5,7-Pentachloronaphthalene: Similar in structure but with different chlorine substitution patterns, leading to variations in physical and chemical properties.
1,2,3,4,6,7-Hexachloronaphthalene: Contains an additional chlorine atom, resulting in increased persistence and potential toxicity.
1,2,3,5,6,7-Hexachloronaphthalene: Another hexachlorinated congener with different chlorine substitution patterns.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its reactivity, environmental behavior, and toxicological properties .
属性
IUPAC Name |
1,2,3,4,6-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLNVSMVTYGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871456 | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-26-3 | |
| Record name | Naphthalene, 1,2,3,4,6-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27). How is 1,2,3,4,6-pentachloronaphthalene (CN-50) relevant to this study?
A: The study observes the formation of CN-50 as a byproduct during the dechlorination of CN-27 over Fe-Al composite oxides. [] This suggests that while hydrodechlorination is the dominant reaction pathway, a reverse chlorination process also occurs under the experimental conditions. This finding highlights the complex reaction mechanisms involved in the degradation of polychlorinated naphthalenes (PCNs) and the potential for the formation of more highly chlorinated congeners even during dechlorination processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)

